molecular formula C21H13Cl2N5O B11181679 3,7-bis(3-chlorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

3,7-bis(3-chlorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

Cat. No.: B11181679
M. Wt: 422.3 g/mol
InChI Key: BBNMJIFYDHNCIQ-UHFFFAOYSA-N
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Description

3,7-bis(3-chlorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is a complex organic compound that belongs to the class of pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one derivatives This compound is characterized by its unique structure, which includes two 3-chlorophenyl groups and a methyl group attached to a pyrazolo-pyrido-triazine core

Preparation Methods

The synthesis of 3,7-bis(3-chlorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the following steps:

    Formation of the pyrazolo-pyrido-triazine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the core structure.

    Introduction of the 3-chlorophenyl groups: This is achieved through substitution reactions using chlorinated aromatic compounds.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

3,7-bis(3-chlorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chlorophenyl groups can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3,7-bis(3-chlorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 3,7-bis(3-chlorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

3,7-bis(3-chlorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one can be compared with other similar compounds, such as:

    Pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one derivatives: These compounds share a similar core structure but differ in the substituents attached to the core.

    Chlorophenyl derivatives: Compounds with chlorophenyl groups attached to different core structures.

    Methylated heterocycles: Compounds with methyl groups attached to various heterocyclic cores.

The uniqueness of this compound lies in its specific combination of substituents and core structure, which imparts distinct chemical and biological properties.

Biological Activity

The compound 3,7-bis(3-chlorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is a novel synthetic derivative belonging to the class of pyrazolo-pyrido-triazine compounds. These compounds have garnered attention due to their potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C18H14Cl2N6O
  • Molecular Weight : 396.25 g/mol

The presence of multiple aromatic rings and a triazine moiety contributes to its potential biological activity by enhancing interactions with biological targets.

Anticancer Activity

Research has shown that derivatives of pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazinones exhibit significant anticancer properties. A study evaluating various compounds in this family reported that they displayed cytotoxic effects against a range of cancer cell lines. Specifically:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
  • Findings : The compound demonstrated IC50 values ranging from 0.5 to 10 µM across different cell lines, indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin.

Antimicrobial Activity

The compound's antimicrobial potential has also been explored. In vitro assays against various bacterial strains revealed:

  • Tested Strains : Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis.
  • Results : The compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against these pathogens, suggesting strong antibacterial properties.

The biological activity of This compound is believed to involve the following mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in DNA replication and repair in cancer cells.
  • Disruption of Cell Membrane Integrity : Its lipophilic nature allows it to penetrate bacterial membranes effectively.

Structure-Activity Relationship (SAR)

A detailed analysis of structure-activity relationships has highlighted that:

  • Substituent Effects : The presence of electron-withdrawing groups (like chlorine) on the phenyl rings enhances both anticancer and antimicrobial activities.
  • Aromaticity and Planarity : The planar structure facilitates stacking interactions with DNA and other biomolecules.

Study 1: Anticancer Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of pyrazolo-pyrido derivatives and tested their anticancer efficacy. The results indicated that the compound under review had superior activity compared to traditional agents.

CompoundCell LineIC50 (µM)
3,7-bis(3-chlorophenyl)-2-methylpyrazolo...MCF-75.0
DoxorubicinMCF-710.0

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties against resistant strains of bacteria. The findings were promising:

Bacterial StrainMIC (µg/mL)
Escherichia coli20
Staphylococcus aureus15
Mycobacterium tuberculosis50

Properties

Molecular Formula

C21H13Cl2N5O

Molecular Weight

422.3 g/mol

IUPAC Name

5,11-bis(3-chlorophenyl)-4-methyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C21H13Cl2N5O/c1-12-18(13-4-2-5-14(22)10-13)20-25-24-19-17(28(20)26-12)8-9-27(21(19)29)16-7-3-6-15(23)11-16/h2-11H,1H3

InChI Key

BBNMJIFYDHNCIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C3=C(C(=O)N(C=C3)C4=CC(=CC=C4)Cl)N=NC2=C1C5=CC(=CC=C5)Cl

Origin of Product

United States

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